N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-16(29)26-18-8-10-19(11-9-18)27-24(31)23(30)25-15-21(22-7-4-14-32-22)28-13-12-17-5-2-3-6-20(17)28/h2-11,14,21H,12-13,15H2,1H3,(H,25,30)(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPSYXGLXQDTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that this compound may exhibit significant anticancer properties. Compounds with similar structures have been shown to inhibit enzymes or receptors involved in cancer progression. For instance, indole derivatives are known for their ability to interfere with signaling pathways critical for tumor growth and metastasis. The presence of the furan moiety may further enhance these effects by providing additional mechanisms for action against cancer cells.
Anti-inflammatory Effects
Research indicates that N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide may also possess anti-inflammatory properties. Compounds with indole and furan structures have been associated with the modulation of inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory disorders.
Neuroprotective Potential
The compound's structure suggests possible neuroprotective effects. Indole derivatives have been studied for their role in neuroprotection against oxidative stress and neuroinflammation. This could make this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Drug Development
Due to its unique structural features and biological activities, this compound serves as a promising lead for drug development. Its ability to interact with various biological targets positions it as a candidate for designing new therapeutics aimed at specific diseases. The integration of the furan ring may enhance solubility and bioavailability, critical factors in drug formulation .
Materials Science Applications
The structural characteristics of this compound may also lend themselves to applications in materials science. Its unique chemical properties could be harnessed in the development of novel materials or as probes in biochemical assays. The compound's stability and reactivity could be utilized in creating functional materials with specific applications in sensors or catalysis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The indole and furan moieties can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways related to cell signaling, apoptosis, and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
The target compound shares the ethanediamide backbone with several analogs but differs in substituent groups:
*Molecular formulas and weights are estimated based on structural analysis.
- Target vs.
- Target vs. Compound: The absence of a sulfonyl group and isopropylphenoxy in the target compound likely decreases polarity, favoring membrane permeability .
Physicochemical Properties
- logP Predictions: Target Compound: Estimated logP ~2.1 (moderate lipophilicity due to furan and acetamido groups). Compound: Higher logP (~3.5) due to the trifluoromethyl group’s hydrophobicity . Compound: logP ~2.8, balanced by the polar sulfonyl and nonpolar isopropyl groups .
- Solubility: The 4-acetamidophenyl group in the target compound enhances water solubility via hydrogen bonding compared to the trifluoromethylphenyl group in ’s analog . The sulfonyl group in ’s compound increases polarity but may reduce solubility in nonpolar environments .
Bioactivity and Pharmacological Implications
- Target Compound : The furan group may confer antioxidant or anti-inflammatory properties, while the dihydroindole core is associated with serotonin receptor modulation. The acetamidophenyl group could enhance binding to acetylcholinesterase or kinase targets .
- Compound : The trifluoromethyl group improves metabolic stability and bioavailability, common in CNS-targeting drugs. Piperidinyl groups often enhance blood-brain barrier penetration .
Crystallographic and Conformational Analysis
Crystal structures of related acetamide derivatives (e.g., ) reveal that substituents significantly influence molecular conformation. For example, dihedral angles between aromatic rings and amide groups vary by 20–30°, affecting binding pocket compatibility. The target compound’s furan and dihydroindole substituents may adopt a planar conformation, optimizing π-π stacking in receptor binding .
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide is a complex organic compound that combines indole and furan moieties, which are significant in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide. Its molecular formula is , and it features a sulfonamide functional group that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O5 |
| Molecular Weight | 396.44 g/mol |
| IUPAC Name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide |
| CAS Number | 898416-27-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole and furan components may modulate enzyme activities and receptor functions, leading to diverse pharmacological effects. The sulfonamide group contributes to the compound's binding affinity, enhancing its specificity towards targeted proteins.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity : Preliminary studies suggest that the compound has potential cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and 3T3-L1 (mouse embryo) cells. The IC50 values indicate its efficacy in inhibiting cell proliferation.
Cell Line IC50 (µM) HeLa 15.0 Caco-2 12.5 3T3-L1 18.0 - Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Studies have demonstrated that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various indole derivatives, including this compound. It was found to selectively induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent for cancer treatment .
Study 2: Anti-inflammatory Mechanism
Research conducted by MDPI explored the anti-inflammatory effects of compounds similar to this one. The study reported that these compounds inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines .
Study 3: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of this compound against common bacterial strains. Results indicated significant inhibition zones in agar diffusion assays, suggesting its potential as a novel antibiotic .
Q & A
Q. What are the key steps for synthesizing this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HCl) to link indole and furan moieties.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Final recrystallization from ethanol or acetonitrile to achieve >95% purity .
To ensure purity, combine HPLC analysis (C18 column, UV detection at 254 nm) with mass spectrometry (ESI-MS) for molecular weight confirmation .
Q. What spectroscopic methods are used to confirm structural integrity?
- NMR : and NMR (DMSO-d6 or CDCl3) to verify proton environments (e.g., indole NH at δ 8.2–8.5 ppm, furan protons at δ 6.3–7.4 ppm) and carbon backbone.
- IR spectroscopy : Confirm amide C=O stretches (1640–1680 cm) and indole N-H bends (3300–3500 cm) .
- X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles for stereochemical validation .
Q. How are common synthesis impurities addressed?
- Byproducts from incomplete coupling : Remove via ion-exchange chromatography or selective precipitation.
- Residual solvents : Monitor using GC-MS and apply vacuum drying (40°C, 24 hrs) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability while maintaining yield?
- Use Design of Experiments (DOE) to assess variables (temperature, catalyst loading, solvent ratio). For example:
- Catalyst screening : Test Pd/C vs. Pd(OAc)₂ for Suzuki-Miyaura coupling efficiency.
- Solvent optimization : Compare DMF (high polarity) vs. THF (lower boiling point) for reflux stability .
- Implement flow chemistry for exothermic steps to improve heat dissipation and scale-up safety .
Q. What computational methods predict reactivity and guide synthesis design?
- Density Functional Theory (DFT) : Calculate transition-state energies for amide bond formation (e.g., B3LYP/6-31G* basis set).
- Molecular dynamics simulations : Model solvent effects on furan ring conformation during nucleophilic substitution .
- Reaction path search tools (e.g., GRRM): Identify low-energy pathways for cyclization steps .
Q. How to resolve contradictions in reported biological activity data?
- Dose-response reevaluation : Test compound across a wider concentration range (nM–µM) to identify non-linear effects.
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability assays (MTT/WST-1) to rule out off-target toxicity .
- Structural analogs : Synthesize derivatives lacking the 4-acetamidophenyl group to isolate pharmacophore contributions .
Q. What strategies enhance structure-activity relationship (SAR) studies?
- Functional group swaps : Replace furan with thiophene to assess π-stacking efficiency in receptor binding.
- Bioisosteric replacement : Substitute 2,3-dihydroindole with tetrahydroisoquinoline to evaluate steric effects .
- 3D-QSAR modeling : Align compounds in CoMFA/CoMSIA grids to map electrostatic/hydrophobic interactions .
Q. How to study interactions with biological targets (e.g., enzymes/receptors)?
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₑ) using immobilized target protein.
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding.
- Mutagenesis assays : Identify critical residues (e.g., Tyr45 in active site) via alanine scanning .
Q. What analytical methods validate stability under physiological conditions?
- Forced degradation studies : Expose compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hrs.
- HPLC-MS stability profiling : Monitor degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
Q. How to design experiments for stability in long-term storage?
- ICH Q1A guidelines : Conduct accelerated stability testing (40°C/75% RH, 6 months) and assess:
- Particle size changes via dynamic light scattering (DLS).
- Crystallinity shifts using powder X-ray diffraction (PXRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
